![molecular formula C18H16N4OS3 B2534309 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 1226436-28-7](/img/structure/B2534309.png)
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a complex organic compound that belongs to the class of thiazolo[4,5-g][1,3]benzothiazoles These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide typically involves multi-step reactions. One common method includes the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields (90-97%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and sustainable catalysts, such as vanadium oxide on fluorapatite, ensures high efficiency and eco-friendliness. The reaction conditions are optimized to achieve maximum yield and purity, with minimal environmental impact.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating mixtures are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of semiconductors for plastic electronics.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as tumor growth inhibition .
相似化合物的比较
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and applications in organic electronics.
2H-Thiazolo[4,5-d][1,2,3]triazole: Exhibits unique reactivity and is used in scaffold-hopping strategies in medicinal chemistry.
Uniqueness
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide stands out due to its combination of functional groups, which confer diverse reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial contexts.
属性
IUPAC Name |
4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS3/c1-22(2)11-6-4-10(5-7-11)16(23)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-3/h4-9H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPPRYINHOGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
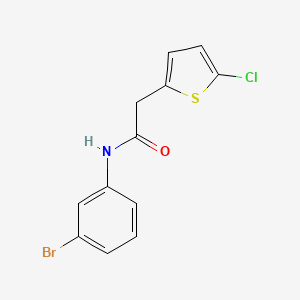
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
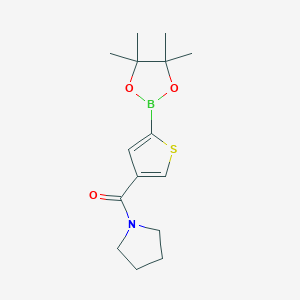
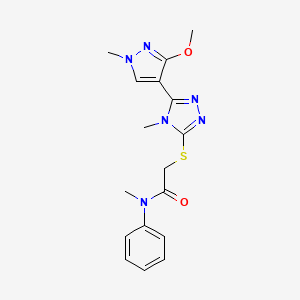
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)
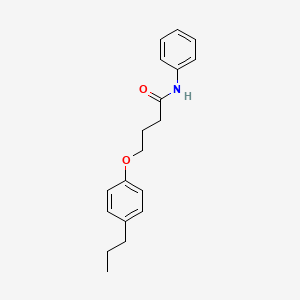

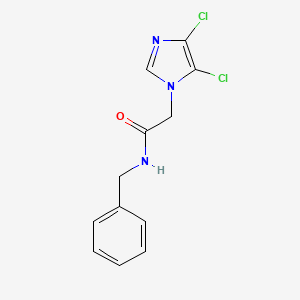

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)
